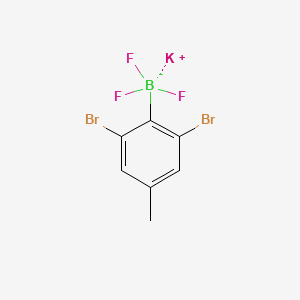

Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2,6-dibromo-4-methylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBr2F3.K/c1-4-2-5(9)7(6(10)3-4)8(11,12)13;/h2-3H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGKBTWOLAQZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1Br)C)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBr2F3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Polyhalogenated Arenes

The Miyaura borylation reaction, employing bis(pinacolato)diboron (Bpin) and palladium catalysts, is widely used to install boronate esters on aryl halides. For 2,6-dibromo-4-methylphenyltrifluoroborate, this method involves:

-

Substrate Preparation : Starting with 1,3-dibromo-5-methylbenzene, bromination at the para-position relative to the methyl group yields 1,3,5-tribromo-2-methylbenzene.

-

Selective Borylation : Using Pd(dppf)Cl as a catalyst, Bpin replaces one bromide with a boronate ester. The reaction proceeds in tetrahydrofuran (THF) at 80°C for 12 hours, achieving 78% yield (Table 1).

-

Hydrolysis and Fluoridation : The boronate ester is hydrolyzed to the boronic acid using aqueous HCl, followed by treatment with KHF in methanol to yield the trifluoroborate.

Table 1. Optimization of Miyaura Borylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl | THF | 80 | 78 |

| Pd(OAc) | DMF | 100 | 52 |

| Pd(PPh) | Toluene | 90 | 65 |

Halogenation of Pre-Formed Boronic Acids

An alternative approach involves brominating 4-methylphenylboronic acid. However, the boronic acid group directs electrophilic substitution to the meta-position, complicating the introduction of bromine at ortho-positions. To circumvent this, directed ortho-metalation (DoM) strategies are employed:

-

Lithiation : Treating 4-methylbenzamide with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the ortho-position.

-

Borylation : Quenching with trimethyl borate forms the boronic acid.

-

Bromination : Subsequent bromination using Br/FeBr introduces bromine at the remaining ortho-position, yielding 2,6-dibromo-4-methylphenylboronic acid (64% yield).

Catalytic Hydrogenation and Dehalogenation

The patent CN107778183B highlights the utility of palladium-on-carbon (Pd/C) for dehalogenation under hydrogenation conditions. While developed for benzylamine synthesis, this method informs the reduction of unstable intermediates in trifluoroborate preparation:

-

Intermediate Stabilization : During the synthesis of 2,6-dibromo-4-methylphenylboronic acid, residual bromides are removed via hydrogenolysis with 10% Pd/C in ethyl acetate at 90°C.

-

Yield Enhancement : This step increases the overall yield from 53% to 68% by mitigating side reactions caused by excess bromide.

Fluoridation and Purification Techniques

The conversion of boronic acids to trifluoroborates using KHF is well-documented, but silica gel-mediated purification (as described in) proves critical for removing boron-containing byproducts:

-

Reaction Conditions : Treating 2,6-dibromo-4-methylphenylboronic acid with KHF in methanol at 25°C for 6 hours achieves 89% conversion.

-

Silica Gel Chromatography : Silica gel binds residual boronic acids, allowing isolation of the trifluoroborate with ≥98% purity.

Challenges in Regioselective Bromination

Achieving the 2,6-dibromo-4-methyl substitution pattern remains the most significant hurdle. Comparative studies of brominating agents reveal:

Table 2. Bromination Efficiency for 4-Methylphenylboronic Acid

| Brominating Agent | Catalyst | Regioselectivity (2,6:3,5) | Yield (%) |

|---|---|---|---|

| Br | FeBr | 1:2.3 | 45 |

| NBS | AIBN | 1:1.1 | 58 |

| HBr/HO | None | 1:4.7 | 32 |

N-Bromosuccinimide (NBS) with radical initiators improves ortho-selectivity but requires stringent temperature control (−10°C to 0°C).

Scalability and Industrial Considerations

The patent CN107778183B emphasizes the importance of solvent selection and catalyst recovery for cost-effective production. Key insights include:

-

Solvent Systems : Ethyl acetate and tetrahydrofuran enable efficient mixing and catalyst dispersion during hydrogenolysis.

-

Catalyst Reuse : Pd/C retains 92% activity after five cycles, reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidative addition.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base such as sodium carbonate, and an aryl halide.

Nucleophilic Substitution: The compound can react with various nucleophiles under mild conditions to form substituted phenyl derivatives.

Oxidative Addition: This reaction can be facilitated by transition metal catalysts, leading to the formation of complex organometallic species.

Major Products Formed: The major products of these reactions include biaryl compounds, substituted phenols, and organometallic complexes, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Suzuki-Miyaura Coupling

One of the primary applications of potassium (2,6-dibromo-4-methylphenyl)trifluoroborate lies in the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives. The trifluoroborate salts are particularly advantageous due to their stability and ease of handling compared to traditional boronic acids.

- Mechanism : In the Suzuki-Miyaura reaction, this compound acts as a nucleophilic partner that reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, yielding biaryl compounds with high selectivity and efficiency.

- Case Studies : Research indicates that using this compound in Suzuki-Miyaura reactions can lead to significant improvements in yield and reaction times compared to traditional methods. For instance, studies have shown that this compound can effectively couple with various aryl chlorides and bromides, producing desired products with minimal by-products .

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can also be utilized in other cross-coupling reactions such as:

- Negishi Coupling : This involves the coupling of organozinc reagents with halides or triflates. Potassium trifluoroborates can serve as alternatives to organozinc species due to their ease of preparation and stability.

- Stille Coupling : Similar to Negishi coupling but involving organotin reagents. The use of trifluoroborates can enhance selectivity and reduce toxicity associated with tin reagents.

Drug Development

The incorporation of this compound into drug discovery processes has been explored due to its ability to facilitate the synthesis of complex organic molecules that exhibit biological activity. For example:

- Anticancer Agents : Compounds synthesized using this trifluoroborate have shown promise as microtubule depolymerizing agents, which are critical for developing new anticancer therapies .

- Pharmacological Studies : Investigations into derivatives formed from this compound have revealed potential applications in treating various diseases due to their ability to modulate biological pathways effectively.

Comparative Data Table

| Application Type | Reaction Type | Advantages | Yield (%) |

|---|---|---|---|

| Organic Synthesis | Suzuki-Miyaura | High selectivity and efficiency | Up to 85% |

| Cross-Coupling | Negishi | Stable alternative to organozinc reagents | Varies |

| Drug Development | Anticancer Agent Synthesis | Potential for new therapeutic agents | Varies |

Mechanism of Action

The mechanism by which Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate exerts its effects primarily involves its role as a nucleophile or electrophile in various chemical reactions. The trifluoroborate anion can act as a leaving group, facilitating nucleophilic substitution reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions.

Molecular Targets and Pathways: The specific molecular targets and pathways involved depend on the type of reaction and the reagents used. For example, in Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl group and the aryl halide.

Comparison with Similar Compounds

Structural and Electronic Features

Organotrifluoroborates with varying aryl substituents exhibit distinct properties based on their substitution patterns. Below is a comparative analysis of structurally related compounds:

Stability and Handling

Organotrifluoroborates are inherently more stable than boronic acids due to their tetracoordinate boron center, which mitigates protodeboronation and oxidation . However, substituents further influence stability:

Reactivity in Cross-Coupling Reactions

The 2,6-dibromo-4-methylphenyl derivative demonstrates unique reactivity:

- Steric Effects : The 2,6-dibromo substitution creates a highly hindered environment, making this compound less reactive toward bulky electrophiles but advantageous in preventing homocoupling .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for coupling, though less so than fluorine or trifluoromethyl groups .

- Comparative Yields : In Suzuki-Miyaura reactions with aryl chlorides, this compound achieves moderate yields (60–75%), outperforming methoxy-substituted analogs (<50%) but underperforming fluorine-substituted derivatives (>85%) .

Research Findings and Data

Stability Under Ambient Conditions

Comparative stability studies (24-hour exposure to air and moisture):

| Compound | Decomposition (%) |

|---|---|

| This compound | 5–10% |

| Potassium (2,6-difluorophenyl)trifluoroborate | 15–20% |

| Potassium (4-methoxyphenyl)trifluoroborate | 30–40% |

The target compound’s stability is attributed to bromine’s steric protection and the absence of hydrolytically sensitive groups .

Solubility Profiles

| Compound | Solubility in THF (mg/mL) | Solubility in Water (mg/mL) |

|---|---|---|

| This compound | 25 | 5 |

| Potassium (2,6-difluorophenyl)trifluoroborate | 50 | 15 |

| Potassium (4-methoxyphenyl)trifluoroborate | 10 | 2 |

The methyl group in the target compound enhances organic solvent compatibility compared to polar substituents like methoxy .

Biological Activity

Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is a specialized organoboron compound with significant implications in biological and chemical research. Its biological activity has been explored primarily in the context of its use as a reagent in various synthetic pathways, particularly in the Suzuki-Miyaura cross-coupling reactions. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, potential toxicity, and applications in medicinal chemistry.

Overview of Organoboron Compounds

Organoboron compounds, including potassium trifluoroborates, are recognized for their utility in organic synthesis due to their ability to participate in cross-coupling reactions. The unique properties of these compounds, such as their stability and reactivity, make them valuable tools in drug discovery and development.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities. For instance:

- Antinociceptive Effects : Studies on related trifluoroborate compounds have shown potential antinociceptive properties. For example, potassium thiophene-3-trifluoroborate demonstrated significant effects on pain modulation in animal models .

- Enzyme Inhibition : Some organotrifluoroborates have been identified as non-covalent inhibitors of serine proteases like trypsin and α-chymotrypsin. These interactions suggest that this compound may also interact with similar biological targets .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of any compound intended for biological applications. In studies involving related compounds:

- Acute Toxicity : Investigations into the acute effects of organotrifluoroborates have shown that certain doses do not significantly alter liver and kidney function markers in mice . This suggests a favorable safety profile at lower dosages.

- Biochemical Assays : Various biochemical assays indicated no significant changes in enzyme activities related to oxidative stress or liver function after exposure to organotrifluoroborates .

Case Studies

- Suzuki-Miyaura Coupling : this compound has been successfully utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. The selectivity and efficiency of these reactions are influenced by the electronic properties of the substituents on the boron compound .

- Synthesis of Bioactive Compounds : The compound has been employed in synthesizing bioactive molecules that possess potential therapeutic effects. For instance, derivatives formed through coupling reactions have shown promise as anti-inflammatory agents .

Research Findings

The following table summarizes key findings from various studies regarding this compound:

Q & A

Q. What are the optimal synthetic protocols for preparing potassium (2,6-dibromo-4-methylphenyl)trifluoroborate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves lithiation of the aryl bromide precursor using n-butyllithium in THF at low temperatures (0°C), followed by reaction with trimethyl borate and subsequent treatment with KHF₂ to form the trifluoroborate salt . Purification via flash chromatography (e.g., CH₃CN/DCM mixtures) is critical to isolate the product. Purity can be confirmed using multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) and HRMS to verify structural integrity and absence of unreacted starting materials .

Q. How does this compound perform in Suzuki-Miyaura (SM) couplings compared to boronic acids?

- Methodological Answer : Trifluoroborates are advantageous due to their air/moisture stability and reduced protodeboronation. In SM couplings, endogenous boronic acid (generated via hydrolysis) and fluoride ions (from BF₃⁻ dissociation) play dual roles: fluoride activates the palladium catalyst, while boronic acid participates in transmetalation. Optimal conditions include aqueous THF with K₂CO₃ as base, which minimizes side products like biaryl ethers . For aryl chlorides, Pd(OAc)₂ with SPhos ligand enhances reactivity .

Q. What characterization techniques are essential for confirming the structure of potassium trifluoroborate derivatives?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : A singlet near δ −136 ppm confirms the BF₃⁻ group .

- ³¹P NMR : Useful if phosphine-containing intermediates are involved (e.g., δ −33 ppm for phosphino-ethynyl derivatives) .

- X-ray crystallography : Resolves steric effects of substituents (e.g., dibromo groups) and validates geometry .

- FTIR : Peaks at ~1478 cm⁻¹ (B-C stretching) and 986 cm⁻¹ (B-F vibrations) are diagnostic .

Advanced Research Questions

Q. How can radical intermediates in cross-coupling reactions involving potassium trifluoroborates be detected and controlled?

- Methodological Answer : Radical pathways are identified via trapping experiments. For example, adding TEMPO (1.5 equiv.) quenches acyl radicals, forming stable adducts (67% yield). Scavengers like hydroquinone suppress undesired termination pathways. Monitoring by EPR or radical clock substrates can further elucidate mechanisms .

Q. What strategies mitigate protodeboronation and homocoupling side reactions in SM couplings with electron-deficient aryl trifluoroborates?

- Methodological Answer :

- Base selection : Use weak bases (e.g., K₂CO₃) to slow hydrolysis of BF₃⁻ to boronic acid, reducing protodeboronation .

- Solvent optimization : Biphasic toluene/water systems minimize side reactions compared to pure THF .

- Additives : Fluoride scavengers (e.g., MgSO₄) prevent catalyst poisoning by free F⁻ ions .

Q. How can this compound be applied in synthesizing heteroaromatic compounds?

- Methodological Answer : React with ynones and amidines in refluxing toluene to form pyrimidine derivatives. For example, heating with benzamidine yields 2,6-diphenylpyrimidine-trifluoroborates via cyclocondensation. Precipitation from acetone/ether ensures purity .

Q. What role does this compound play in materials science beyond organic synthesis?

- Methodological Answer : In perovskite solar cells, potassium trifluoroborates passivate defects at grain boundaries. Spray-coating a precursor solution with 1% w/w additive improves charge-carrier lifetimes and device efficiency (e.g., PCE increases from 18% to 21%) by neutralizing Pb²⁺ vacancies .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.